

Validating ATC0175: A Comparative Analysis of Binding Affinity and Selectivity

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **ATC0175**'s performance against other melanin-concentrating hormone receptor 1 (MCH1) antagonists. The following data and experimental protocols offer a comprehensive overview to support informed decisions in research and development.

ATC0175 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1), a G protein-coupled receptor implicated in the regulation of appetite, mood, and energy homeostasis.[1] Validating its binding affinity and selectivity is crucial for its development as a therapeutic agent. This guide compares ATC0175 with other known MCH1 antagonists, providing supporting experimental data and detailed methodologies.

Comparative Binding Affinity and Selectivity

The binding affinity and selectivity of **ATC0175** and its competitors were evaluated using in vitro radioligand binding assays and functional assays. The data, summarized in the table below, demonstrates the potency of these compounds against the MCH1 receptor and their selectivity against the MCH2 receptor and other off-target receptors.



Compound	MCH1 Ki (nM)	MCH1 IC50 (nM)	MCH2 IC50 (nM)	5-HT1A Ki (nM)	5-HT2B Ki (nM)
ATC0175	-	13.5	>10000	16.9	9.66
SNAP-37889	15	-	-	-	-
GW803430	-	9.3	-	-	-
T-226296	-	-	-	-	-
TC-MCH 7c	-	5.6	>10000	-	-

Note: A lower Ki or IC50 value indicates a higher binding affinity. Dashes indicate that data was not readily available in the searched literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

- HEK293 cells stably expressing the human MCH1 receptor.
- Membrane preparation from the above cells.
- [125]]-MCH as the radioligand.
- Test compounds (ATC0175 and competitors).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/C).

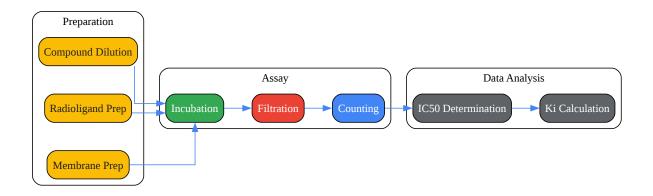


• Scintillation cocktail.

Procedure:

- Thaw the MCH1 receptor membrane preparation on ice and resuspend in assay buffer.
- In a 96-well plate, add 50 μ L of various concentrations of the test compound, 50 μ L of [125] MCH (at a final concentration equal to its Kd), and 150 μ L of the membrane preparation.
- For determining non-specific binding, a high concentration of a known MCH1 antagonist is used instead of the test compound.
- Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[2][3]
- Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine, using a cell harvester.
- Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and place them in scintillation vials with scintillation cocktail.
- Measure the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation:
 Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Workflow for Radioligand Competition Binding Assay.

Calcium Mobilization Functional Assay

This cell-based functional assay measures the ability of a compound to antagonize the MCH1 receptor-mediated increase in intracellular calcium concentration.

Materials:

- CHO-K1 or HEK293 cells stably co-expressing the human MCH1 receptor and a promiscuous G-protein (e.g., Gα16).
- · Cell culture medium.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5 Assay Kit).
- Probenecid (to prevent dye leakage).
- MCH agonist.



- Test compounds (ATC0175 and competitors).
- A fluorescence plate reader with liquid handling capabilities (e.g., FlexStation or FLIPR).

Procedure:

- Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
- Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer containing probenecid.
- Incubate the plate for 45-60 minutes at 37°C in the dark.
- During incubation, prepare a plate with the test compounds at various concentrations and the MCH agonist at a concentration that elicits a submaximal response (e.g., EC80).
- Place the cell plate in the fluorescence plate reader and add the test compounds. Incubate for 15-30 minutes.
- Add the MCH agonist and immediately measure the fluorescence intensity over time.
- The change in fluorescence is proportional to the change in intracellular calcium concentration.
- Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the agonist-induced calcium response.



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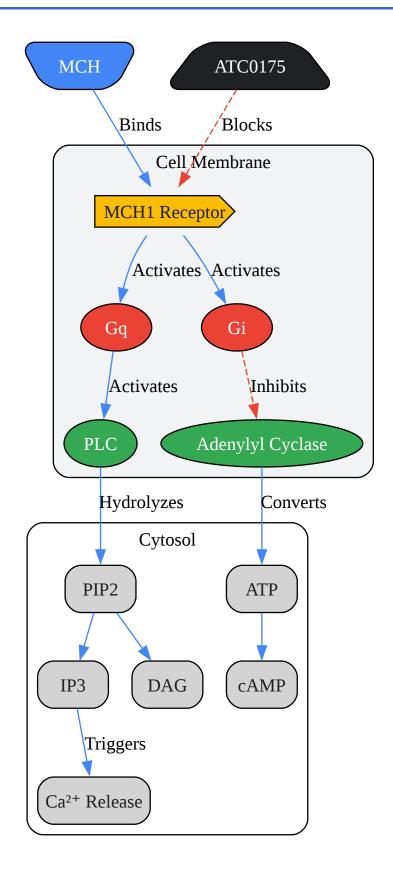
Workflow for Calcium Mobilization Functional Assay.



MCH1 Receptor Signaling Pathway

ATC0175 acts as an antagonist at the MCH1 receptor, which is a Gq and Gi-coupled GPCR. Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), the receptor activates downstream signaling cascades. Gq activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²+) from the endoplasmic reticulum. Gi activation inhibits adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP) levels. ATC0175 blocks these signaling events by preventing MCH from binding to the receptor.





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MCH1 Receptor Signaling Pathway and ATC0175's Mechanism.



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